molecular formula C23H18N2O4 B3723956 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide

Cat. No. B3723956
M. Wt: 386.4 g/mol
InChI Key: BTKFFCFTHAWVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), a membrane protein that plays a crucial role in regulating intracellular pH and cell volume.

Mechanism of Action

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide exerts its effects by selectively inhibiting the NHE, a membrane protein that regulates intracellular pH and cell volume. By inhibiting the NHE, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide disrupts the balance of ions and water in the cell, leading to a decrease in cell migration, proliferation, and invasion. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell migration, proliferation, and invasion, modulation of signaling pathways, and protection against ischemia-reperfusion injury. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide has also been shown to have anti-inflammatory and antioxidant effects, indicating its potential as a therapeutic agent for various diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide in lab experiments is its selectivity for the NHE, which allows for specific inhibition of this target protein. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide is also readily available and relatively inexpensive, making it accessible to researchers. However, one of the limitations of using 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide is its potential off-target effects, which may interfere with the interpretation of experimental results. Additionally, the optimal concentration and duration of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide treatment may vary depending on the cell type and experimental conditions, which requires careful optimization.

Future Directions

There are several future directions for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide research, including the development of more potent and selective NHE inhibitors, the exploration of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide's potential as a therapeutic agent for various diseases and conditions, and the elucidation of the molecular mechanisms underlying its effects. Additionally, the use of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy. Overall, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide represents a promising compound with a wide range of potential applications in scientific research and clinical medicine.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide has been studied extensively in the context of various diseases and conditions, including cancer, cardiovascular disease, and neurological disorders. In cancer research, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-cancer agent. In cardiovascular research, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide has been shown to protect against ischemia-reperfusion injury, indicating its potential as a cardioprotective agent. In neurological research, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease, indicating its potential as a cognitive enhancer.

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-29-18-12-10-16(11-13-18)24-21(26)15-6-5-7-17(14-15)25-22(27)19-8-3-4-9-20(19)23(25)28/h3-14H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKFFCFTHAWVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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